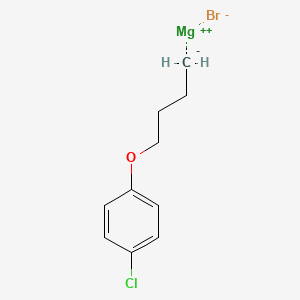
(4-(4-Chlorophenoxy)butyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-chlorophenoxy)butyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This specific compound features a 4-chlorophenoxy group attached to a butyl chain, which is bonded to magnesium bromide in a THF solution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-(4-chlorophenoxy)butyl)magnesium bromide typically involves the reaction of 4-(4-chlorophenoxy)butyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-(4-chlorophenoxy)butyl bromide+Mg→(4-(4-chlorophenoxy)butyl)magnesium bromide
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, often involves large-scale reactors with precise control over temperature and atmosphere to ensure high yield and purity. The process may include continuous flow systems to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-chlorophenoxy)butyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Biaryl Compounds: Produced in Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: Involved in the synthesis of specialty polymers.
Biology and Medicine
Drug Development: Utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry
Material Science: Used in the preparation of advanced materials with specific properties.
Agriculture: Involved in the synthesis of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of (4-(4-chlorophenoxy)butyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The magnesium bromide acts as a stabilizing agent, facilitating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylmagnesium Bromide: Similar structure but lacks the butyl chain.
Phenylmagnesium Bromide: Contains a phenyl group instead of the 4-chlorophenoxy group.
4-Benzyloxyphenylmagnesium Bromide: Features a benzyloxy group instead of the chlorophenoxy group.
Uniqueness
(4-(4-chlorophenoxy)butyl)magnesium bromide is unique due to its specific structure, which combines the reactivity of the Grignard reagent with the functional properties of the 4-chlorophenoxy group. This combination allows for selective reactions and the synthesis of complex molecules with specific functionalities.
Propiedades
Fórmula molecular |
C10H12BrClMgO |
|---|---|
Peso molecular |
287.86 g/mol |
Nombre IUPAC |
magnesium;1-butoxy-4-chlorobenzene;bromide |
InChI |
InChI=1S/C10H12ClO.BrH.Mg/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-7H,1-3,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
PURVTWVOQKYCLO-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCOC1=CC=C(C=C1)Cl.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



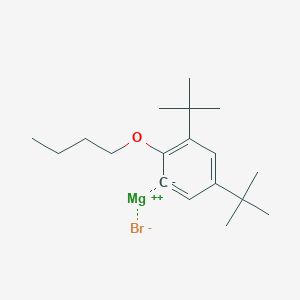
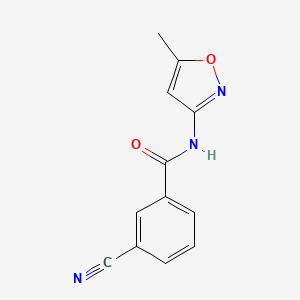
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
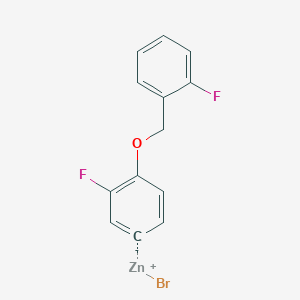
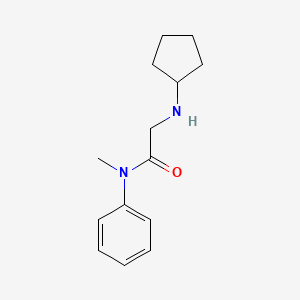
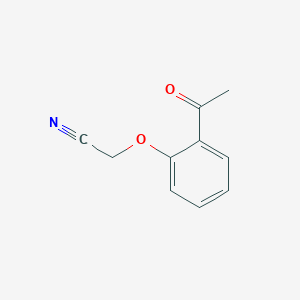
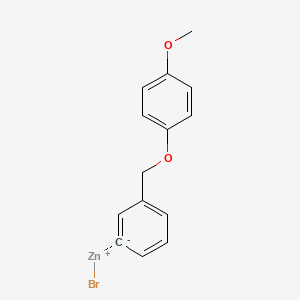
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)

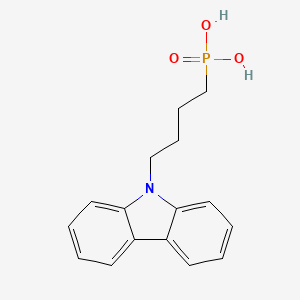
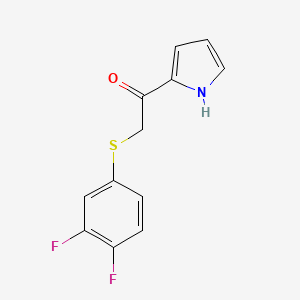
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
